3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate
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Overview
Description
3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including hydroxylation, acetylation, and cyclization. The reaction conditions may include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of heart conditions.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, as a cardiac glycoside, it may inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardiac glycoside with similar biological activity.
Ouabain: Known for its potent effects on the heart.
Digoxin: Widely used in the treatment of heart failure and atrial fibrillation.
Uniqueness
3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct biological properties compared to other cardenolides.
Properties
CAS No. |
465-15-6 |
---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C25H36O6/c1-14(26)31-20-12-25(29)19-5-4-16-11-17(27)6-8-23(16,2)18(19)7-9-24(25,3)22(20)15-10-21(28)30-13-15/h10,16-20,22,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18+,19-,20+,22+,23+,24-,25+/m1/s1 |
InChI Key |
IWCNCUVTGOMGKG-YOVVEKLRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O |
SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
465-15-6 | |
Synonyms |
3 alpha,14-dihydroxy-16 beta-acetoxy-5 beta,14 beta- card-20(22)-enolide oleandrigenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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